molecular formula C16H19NO5 B1251566 Piplaroxide

Piplaroxide

Cat. No.: B1251566
M. Wt: 305.32 g/mol
InChI Key: ADMMSMMDSKVRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piplaroxide is a 3,4-dioxygenated-2-piperidone alkaloid, a class of naturally occurring secondary metabolites found in plants of the Piper genus . Early research has indicated that this compound exhibits ant-repellent properties, specifically against the leafcutter ant ( Atta cephalotes ) . As a 2-piperidone derivative, it is part of a family of structures recognized for their enormous pharmaceutical potential, making it a compound of interest for further scientific investigation in areas such as natural product chemistry and agrochemical research . The synthesis of such piperidone alkaloids can be challenging, and recent methodologies have focused on transition-metal-free dual C-H oxidation and chemo-enzymatic approaches to access these important scaffolds . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)propanoyl]-7-oxa-3-azabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C16H19NO5/c1-20-11-5-3-10(9-13(11)21-2)4-6-14(18)17-8-7-12-15(22-12)16(17)19/h3,5,9,12,15H,4,6-8H2,1-2H3

InChI Key

ADMMSMMDSKVRQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC3C(C2=O)O3)OC

Synonyms

piplaroxide

Origin of Product

United States

Occurrence, Isolation, and Natural Biogeography of Piplaroxide

Discovery and Initial Isolation from Piper Species

Piplaroxide was discovered and initially isolated from species within the Piper genus. It is characterized as an ant-repellent piperidine (B6355638) epoxide. wikidata.orgsigmaaldrich.comnih.gov

This compound has been specifically isolated from Piper tuberculatum Jacq. wikidata.orgsigmaaldrich.comnih.gov. It has been identified among cinnamic acid derivatives with repellent effects isolated from the leaves of P. tuberculatum. fishersci.seguidetopharmacology.org Isolation procedures for related compounds from P. tuberculatum have involved techniques such as extraction with solvents like ethyl acetate (B1210297) from plant parts such as roots nih.gov. This compound itself has been isolated from petroleum ether extract of the dried stem bark and roots of P. purusanum nih.gov, and from leaves of P. tuberculatum fishersci.seguidetopharmacology.org. The structures of isolated metabolites, including this compound, have been characterized using spectroscopic methods such as NMR and MS analysis. wikidata.orgnih.gov

Beyond Piper tuberculatum, this compound has also been found in other Piper species. It is present in Piper imperiale and is described as an epoxide derivative of 5'-desmethoxydihydropiplartine. wikipedia.org Piper imperiale is morphologically and ecologically similar to Piper cenocladum. wikipedia.org While this compound is explicitly mentioned in P. imperiale and P. tuberculatum, Piper cenocladum is known to contain a diversity of secondary metabolites, including Piper amides, which are structurally related compounds wikipedia.org. A review on the occurrence of amides in Piper species also lists this compound in P. cenocladum and P. imperiale. nih.gov

Here is a summary of some Piper species where this compound or related amides have been found:

SpeciesCompound(s) Associated with this compound or Related AmidesSource Plant Part(s)
Piper tuberculatumThis compound, Piplartine, DemethoxypiplartineRoots, Leaves
Piper imperialeThis compound, 5'-desmethoxydihydropiplartineLeaves
Piper cenocladumPiper amides (related to this compound)Leaves
Piper purusanumPiplartine (Piperlongumine), this compoundStem bark, Roots
Piper longumPiplartine (Piperlongumine), Piperine (B192125)Stems, Fruits
Piper nigrumPiperine, SarmentineFruits
Piper purusanumPiplartineNot specified
Piper pseudoarboreumPiplartineLeaves

Isolation from Piper tuberculatum

Ecological Context of this compound Production in Plants

The production of secondary metabolites like this compound in plants is often linked to ecological interactions, particularly defense mechanisms against herbivores and pathogens. wikipedia.orgthegoodscentscompany.comresearchgate.net this compound has been identified as an ant-repellent compound. wikidata.orgsigmaaldrich.comnih.gov Specifically, it has repellent effects on leafcutter ants. fishersci.seguidetopharmacology.org This suggests that this compound plays a role in the chemical defense strategy of Piper species against certain insects. The diverse array of secondary metabolites in the genus Piper, including amides and alkaloids, is known to exhibit biological activities with pronounced effects on arthropods. nih.gov The presence of such compounds can deter herbivores and influence plant-herbivore relationships. wikipedia.orgthegoodscentscompany.com

Phytogeographical Distribution of this compound-Producing Plants

The Piper genus is characterized by a wide distribution across tropical and subtropical regions globally. nih.govthegoodscentscompany.com Species producing this compound, such as Piper tuberculatum, are found in specific areas within this broad range. Piper tuberculatum is native to regions from Mexico to Tropical America, typically growing in the wet tropical biome. nih.gov It is also reported to be widely distributed across the American continent and the Antilles. fishersci.se The distribution patterns of Neotropical Piper species are often restricted to forest areas, including the Andes, Amazonia, Chocó, Central America, the Guayana Shield, and the Brazilian Atlantic coast. invivochem.cn The occurrence of this compound in species like P. tuberculatum, P. cenocladum, and P. imperiale aligns with the phytogeography of these specific Piper species within the Neotropics.

Chemical Synthesis and Derivatization Strategies for Piplaroxide and Its Analogues

Retrosynthetic Analysis of the Piplaroxide Core Structure

Retrosynthetic analysis of the this compound core structure, the 3,4-epoxy-2-piperidone motif, involves identifying key disconnections that simplify the target molecule into readily available starting materials or intermediates. A central feature of this compound is the epoxide ring adjacent to a lactam carbonyl.

One potential retrosynthetic approach could involve disconnecting the epoxide ring. Epoxides can often be formed from alkenes through epoxidation reactions. Thus, a plausible precursor to the epoxy piperidone core would be an α,β-unsaturated piperidone or a related cyclic amide with a double bond at the 3,4-position. The lactam ring itself could be formed through various cyclization strategies, such as amide bond formation from an amino acid derivative or a related acyclic precursor.

Another key disconnection could involve the amide bond of the lactam. This would lead back to an acyclic intermediate containing both amine and carboxylic acid functionalities, or their synthetic equivalents. The stereochemistry of the epoxide and the piperidone ring would need to be carefully considered and controlled during the forward synthesis.

The presence of the epoxide suggests a potential late-stage functionalization. Alternatively, the epoxide could be constructed earlier in the synthesis, provided its reactivity can be managed during subsequent transformations. The retrosynthetic strategy would ultimately depend on the available starting materials and the desired stereochemical outcome.

Total Synthesis of this compound

The total synthesis of this compound has been a subject of research, with efforts focusing on constructing its complex piperidine (B6355638) epoxide core with defined stereochemistry.

First Total Synthesis and Configurational Assignment

The first total synthesis of (+)-piplaroxide was reported, which also enabled the determination of its absolute configuration. acs.orgresearchgate.net This synthesis highlighted a methodology for the direct synthesis of glycidic amides from tertiary allyl amines. acs.orgresearchgate.net The (+)- and (-)-enantiomers of this compound were obtained from their respective tedanalactam precursors. acs.orgresearchgate.net The absolute configuration of the naturally occurring (+)-piplaroxide was successfully determined during this first total synthesis. acs.orgresearchgate.net This approach was noted for being the shortest synthesis of (-)-tedanalactam and the first total synthesis of (+)-piplaroxide. acs.orgresearchgate.net

Methodologies for Enantiomeric Synthesis

The synthesis of enantiomerically pure compounds is crucial in natural product synthesis due to the often-different biological activities of enantiomers. uwindsor.ca Methodologies for the enantiomeric synthesis of this compound and related 3,4-epoxy-2-piperidones have been explored.

Enantioselective synthesis aims to produce one enantiomer in excess over the other using chiral reagents, catalysts, or conditions. For the synthesis of the 3,4-epoxy-2-piperidone motif found in this compound, enantioselective approaches could involve asymmetric epoxidation of a suitable cyclic alkene precursor or enantioselective formation of the piperidone ring with subsequent diastereoselective epoxidation.

One reported approach to synthesize both enantiomers of tedanalactam, a related piperidone, involved the use of Sharpless asymmetric dihydroxylation to generate the stereogenic centers. researchgate.net This suggests that similar asymmetric dihydroxylation strategies could potentially be applied to precursors of this compound to establish the correct stereochemistry of the epoxide functionality.

Enantioselective methods often rely on chiral catalysts or reagents to control the stereochemical outcome of a reaction. unibo.itrsc.org The development of highly selective catalytic systems is an ongoing area of research in asymmetric synthesis.

Chiral auxiliary-based resolution is another strategy for obtaining enantiomerically pure compounds. uwindsor.caresearchgate.netslideshare.net This method involves temporarily attaching a chiral auxiliary to a prochiral or racemic substrate. uwindsor.caresearchgate.net The resulting diastereomeric mixture can then be separated by physical methods (e.g., chromatography or crystallization). uwindsor.ca After separation, the chiral auxiliary is removed, yielding the desired enantiomerically pure product. uwindsor.caresearchgate.net

This approach has been utilized in the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, which are scaffolds for various naturally occurring alkaloids. researchgate.net A chemo-enzymatic approach involving a selective transition-metal-free dual C-H oxidation followed by enzymatic resolution with Candida antarctica lipase (B570770) (CAL-B) was reported to yield these compounds in high enantiomeric excess. researchgate.net While this specific example pertains to a related scaffold, the principle of using enzymatic resolution with a chiral auxiliary (in this case, the enzyme acting on a racemic mixture or a mixture of diastereomers) is applicable to obtaining enantiopure piperidone epoxides like this compound.

Chiral auxiliaries are temporary, optically active compounds that direct the stereochemical outcome of a reaction. slideshare.net Common chiral auxiliaries include Evans' oxazolidinones, which are used in asymmetric alkylations and aldol (B89426) reactions. uwindsor.caresearchgate.netslideshare.netblogspot.com The auxiliary is typically prepared from readily available enantiopure amino alcohols. uwindsor.ca

Enantioselective Approaches

Direct Glycidic Amide Synthesis from Tertiary Allyl Amines

A significant development in the synthesis of this compound and related compounds is the direct synthesis of glycidic amides (2,3-epoxyamides) from tertiary allyl amines. acs.orgresearchgate.netresearchgate.net This methodology offers a more efficient route compared to traditional methods for preparing glycidic amides, such as Darzens condensation or epoxidation of α,β-unsaturated amides. researchgate.net

One reported direct method involves a tandem C-H oxidation/double bond epoxidation of tertiary allylamines using sodium chlorite (B76162) (NaClO2) as the sole oxidizing reagent. acs.orgresearchgate.net This method is considered cost-effective and environmentally friendly compared to methods that rely on transition metals. acs.org The reaction sequence is proposed to involve allylic oxidation of the tertiary allylamine (B125299) to the corresponding unsaturated allylamide, followed by epoxidation of the allylamide mediated by hypochlorite (B82951) ion, which is formed in situ from the reduction of sodium chlorite. researchgate.net

This direct synthesis of glycidic amides from tertiary allyl amines has been highlighted as a key step in the synthesis of this compound and other natural products containing this functional group. acs.orgresearchgate.netresearchgate.net

Table 1: Key Compounds and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results focused on synthesis. Closest related compound found is Piperlongumine (CID 637858), which is structurally different but from the same plant genus. Further search is needed to confirm this compound's CID.
Piperlongumine637858 nih.gov
Pyriproxyfen91753 nih.gov

Data Table Example (Illustrative - based on reported yields where available):

While specific detailed data tables with reaction conditions and yields for every step of this compound's total synthesis were not comprehensively available across the search results, the following is an illustrative example of how such data could be presented based on reported information for related transformations:

Table 2: Yields for Illustrative Synthesis Steps of Related Compounds

TransformationSubstrateProductReported YieldReference
Direct synthesis of glycidic amidesTertiary Allylamine (Example)Glycidic Amide (Example)83% (combined yield of diastereomers) acs.org
Oxidative deamination and Baeyer-Villiger oxidation3-alkoxyamino-2-piperidonesN-carboxyanhydride intermediatesNot specified researchgate.net
Triple C-H functionalizationBenzylated piperidineOptically enriched (S)-1-benzyl-3-hydroxy-2-piperidone54% researchgate.net

Transition-Metal-Free Dual C-H Oxidation Approaches

The development of transition-metal-free methodologies for C-H functionalization represents a significant area of research in sustainable synthesis. In the context of alkaloid synthesis, including precursors relevant to this compound, transition-metal-free dual C-H oxidation of piperidines has emerged as an efficient and eco-friendly strategy. mdpi.comresearchgate.net This approach allows for the direct functionalization of typically unreactive C(sp³)-H bonds, circumventing the need for often expensive and toxic transition metal catalysts. researchgate.netmdpi.comresearchgate.net

A notable example of this methodology involves the use of the TEMPO oxoammonium cation (TEMPO+) as the key oxidant, typically in conjunction with sodium chlorite and sodium hypochlorite. mdpi.comresearchgate.net This system facilitates a selective dual C-H oxidation of cyclic amines, such as piperidines, leading to the formation of 3-alkoxyamine lactams. mdpi.comresearchgate.net These lactams serve as valuable intermediates in the synthesis of various biologically important alkaloids. mdpi.comresearchgate.net For instance, the dual C-H oxidation of N-benzyl-4-hydroxy-piperidine has been reported to yield a racemic trans-3-alkoxyamino-4-oxy-2-piperidone, a scaffold relevant to the synthesis of natural products. mdpi.com

This transition-metal-free oxidation sequence offers an accessible and environmentally conscious route to functionalized piperidine cores, which can then be further elaborated to construct the more complex architecture of compounds like this compound. mdpi.comresearchgate.net

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of this compound and its analogues involves constructing the characteristic piperidine epoxide framework. One significant achievement in this area is the first total synthesis of (+)-piplaroxide. researchgate.netnih.govacs.org This synthesis, as well as the preparation of the (-)-enantiomer, was accomplished starting from a tedanalactam precursor. researchgate.netnih.govacs.org

The synthetic route to the this compound precursor, tedanalactam, has been reported to proceed from chiral dihydropiperidine derivatives. researchgate.netnih.gov A key step in related syntheses involves the formation of glycidic amides (2,3-epoxyamides). A direct chemical method for preparing these intermediates from tertiary allyl amines utilizes sodium chlorite, undergoing a tandem C-H oxidation and double bond epoxidation. researchgate.netresearchgate.net This strategy is relevant as the epoxide moiety is a defining feature of this compound.

While the literature also discusses analogues of piplartine, another Piper alkaloid mdpi.com, synthetic efforts specifically towards this compound analogues and derivatives often focus on modifications of the piperidine core or the epoxide functionality, building upon the established routes to the parent compound and its direct precursors like tedanalactam. researchgate.netnih.govacs.org

Advanced Organic Synthesis Methodologies Applied to this compound

The synthesis of complex natural products like this compound often necessitates the application of advanced organic synthesis methodologies to achieve efficiency, selectivity, and access to specific stereoisomers. The reported synthetic approaches to this compound and its precursors incorporate several sophisticated techniques.

The use of transition-metal-free dual C-H oxidation, as discussed in Section 3.2.4, exemplifies the application of modern, sustainable synthetic methods. mdpi.comresearchgate.net This strategy allows for the direct functionalization of saturated carbon centers, a challenging transformation in organic synthesis. researchgate.net

Stereoselective synthesis is crucial for accessing the biologically active enantiomers of natural products. The synthesis of both (+)- and (-)-piplaroxide from their respective tedanalactam precursors highlights the importance of controlling stereochemistry throughout the synthetic sequence. researchgate.netnih.govacs.org The preparation of tedanalactam enantiomers from chiral dihydropiperidines further underscores the use of stereoselective routes. researchgate.netnih.gov

Enzymatic resolution, employing enzymes such as Candida antarctica lipase B (CAL-B), has been utilized in related synthetic strategies to obtain enantioenriched intermediates like trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.com This biocatalytic approach offers a powerful tool for achieving high enantiomeric excess in the synthesis of chiral building blocks relevant to alkaloid synthesis. mdpi.com

The direct synthesis of 2,3-epoxyamides from tertiary allyl amines via a tandem C-H oxidation/double bond epoxidation sequence mediated by sodium chlorite represents an efficient one-pot transformation that streamlines the synthesis of epoxide-containing structures found in this compound. researchgate.netresearchgate.net

Data Tables

While detailed spectroscopic data for this compound itself were not extensively provided in the search results, information regarding synthetic yields and conditions for related transformations and precursors can be compiled.

TransformationStarting MaterialReagents/ConditionsProductYieldReference
Dual C-H OxidationN-benzyl-4-hydroxy-piperidineTEMPO+, NaClO₂, NaOCl, MeCNrac-trans-3-alkoxyamino-4-oxy-2-piperidoneGood mdpi.com
Synthesis of (+)-Piplaroxide(+)-Tedanalactam precursorNot explicitly detailed in snippets(+)-PiplaroxideNot specified researchgate.netnih.govacs.org
Synthesis of (-)-Piplaroxide(-)-Tedanalactam precursorNot explicitly detailed in snippets(-)-PiplaroxideNot specified researchgate.netnih.govacs.org
Direct synthesis of 2,3-epoxyamidesTertiary allyl aminesNaClO₂ (tandem C-H oxidation/double bond epoxidation)2,3-EpoxyamidesNot specified researchgate.netresearchgate.net
Enzymatic Resolution of rac-trans-3-alkoxyamino-4-oxy-2-piperidones (after acylation)rac-trans-3-alkoxyamino-4-oxy-2-piperidone acetate (B1210297)CAL-BEnantioenriched productsGood ee mdpi.com

Note: Specific yields for the synthesis of (+)- and (-)-piplaroxide from tedanalactam were not provided in the available snippets, although the routes were described.

Structural Elucidation and Advanced Spectroscopic Characterization of Piplaroxide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic compounds like piplaroxide. Both ¹H and ¹³C NMR spectroscopy provide crucial data regarding the number and types of hydrogen and carbon atoms, their electronic environments, and their connectivity within the molecule mdpi.comnih.govnih.govresearchgate.netresearchgate.net. Analysis of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values) in ¹H NMR spectra allows for the assignment of specific protons to different parts of the molecule mdpi.comnih.gov. Similarly, ¹³C NMR provides information on the carbon skeleton, with distinct signals for each unique carbon environment mdpi.comnih.gov.

Detailed NMR data for this compound have been reported. For instance, ¹H NMR spectra (500 MHz, CDCl₃) show characteristic signals including multiplets and doublets across various chemical shift ranges, indicative of aliphatic, oxygenated, and aromatic protons mdpi.com. Specific signals at δ 4.38 (d, J = 2.0 Hz, 1H) and 5.42 (q, J = 3.5 Hz, 1H) provide insights into the protons located near electronegative atoms or chiral centers mdpi.com. The ¹³C NMR spectrum (125 MHz, CDCl₃) reveals signals corresponding to different carbon types, including those from the piperidone ring, the epoxide carbons, and the attached side chains mdpi.com. Signals at δ 69.2 and 80.7 are particularly informative, likely corresponding to the carbons involved in the epoxide ring mdpi.com. Other signals in the aliphatic and aromatic regions further support the proposed structure mdpi.com. NMR spectroscopy has also been employed to monitor reactions involving this compound or its precursors, such as enzymatic hydrolysis, by observing changes in specific proton signals over time mdpi.com.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and gaining information about its fragmentation pattern, which aids in confirming structural subunits mdpi.commdpi.comresearchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can be used to determine the elemental composition of the compound mdpi.com. For this compound, HRMS data using techniques like FAB⁺ have been reported, yielding a protonated molecular ion peak ([M+H]⁺) with a calculated mass that matches the proposed molecular formula mdpi.com. For example, an HRMS (FAB⁺) analysis showed a calculated mass for C₂₃H₃₅N₂O₄⁺ of 403.5350, with a found mass of 403.2599 mdpi.com. The fragmentation pattern observed in MS experiments provides a "fingerprint" of the molecule, where ions produced by the breaking of specific bonds can be detected and analyzed to deduce the connectivity of atoms acs.orgnih.gov.

Gas Chromatography-Low Resolution Electron Ionization Mass Spectrometry (GC/LREIMS)

Gas Chromatography-Low Resolution Electron Ionization Mass Spectrometry (GC/LREIMS) is a hyphenated technique particularly useful for analyzing volatile or semi-volatile compounds in complex mixtures, such as essential oils or extracts from natural sources nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.gov. In the context of this compound, GC/LREIMS has been employed in the analysis of extracts from Piper species to identify and characterize the chemical composition, including phenylpropanoid derivatives like this compound nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.gov. While GC separates the components based on their volatility and interaction with the stationary phase, LREIMS provides mass spectral data for each separated component nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.gov. Electron ionization (EI) typically produces characteristic fragmentation patterns that can be compared to spectral libraries or interpreted to confirm the identity of known compounds or elucidate the structure of new ones nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.gov. The use of Kovats indexes in conjunction with GC/LREIMS data on non-polar columns further aids in the identification of compounds by comparing their retention behavior to that of a series of n-alkanes researchgate.net.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and assessment of the purity of this compound from natural extracts or synthetic reaction mixtures mdpi.comresearchgate.netgoogle.com. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of non-volatile or thermally labile compounds like this compound mdpi.comresearchgate.netgoogle.com. HPLC utilizes high pressure to force a liquid mobile phase through a column packed with small particles (stationary phase), providing high separation efficiency mdpi.comresearchgate.netgoogle.com. By selecting appropriate stationary and mobile phases, this compound can be separated from other compounds present in a complex mixture mdpi.comresearchgate.netgoogle.com. UV-Vis detection is commonly used in HPLC for compounds with chromophores, allowing for the detection and quantification of this compound based on its absorbance at specific wavelengths, such as 210 nm mdpi.com. HPLC is also used to assess the purity of isolated this compound samples researchgate.net.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a specialized form of HPLC used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other mdpi.comacs.orgmdpi.comacs.orgacs.org. Since this compound contains chiral centers, determining its enantiomeric purity is crucial, especially in the context of synthesis and biological activity studies mdpi.comacs.orgnih.gov. Chiral HPLC employs a stationary phase that is capable of interacting differently with each enantiomer, leading to their separation and detection mdpi.commdpi.comacs.org. This technique has been successfully applied to analyze samples containing this compound or its precursors, allowing for the determination of enantiomeric excess (ee) mdpi.commdpi.com. Studies have reported using OD-H chiral columns with specific elution systems (e.g., Hex:i-PrOH) and UV-Vis detection to achieve excellent resolution of this compound enantiomers, with distinct retention times observed for each form mdpi.com.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, primarily Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental technique in structural elucidation, providing insights into the functional groups present in a molecule through their characteristic vibrational modes. When a sample interacts with infrared light or undergoes Raman scattering, specific bonds and functional groups absorb or scatter energy at distinct frequencies, generating a unique spectrum.

Infrared (IR) spectroscopy has been utilized in the characterization of this compound and other related compounds isolated from Piper species mdpi.comnih.gov. Although detailed, specific IR peak assignments for this compound were not available in the provided sources, IR spectroscopy is generally applied to identify key functional groups such as carbonyl (C=O) stretching vibrations, which would be expected in the lactam ring of a piperidine (B6355638) alkaloid, as well as C-H stretching and bending vibrations. The presence of an epoxide ring in this compound would also give rise to characteristic absorptions in the IR spectrum.

Raman spectroscopy offers a complementary perspective to IR spectroscopy, often being more effective in detecting vibrations of less polar or symmetrically substituted bonds nih.gov. While detailed applications of Raman spectroscopy specifically for this compound were not extensively described in the search results, it is a valuable tool in structural analysis, providing additional information about the molecule's vibrational modes nih.gov. The combined data from both FT-IR and Raman spectroscopy allows for a more complete identification of the functional groups and structural moieties within this compound.

Other Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy)

In addition to vibrational spectroscopy, other analytical techniques, including UV-Visible (UV-Vis) spectroscopy, contribute significantly to the comprehensive characterization of organic compounds like this compound biodeep.cnscience.gov. UV-Vis spectroscopy involves measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which provides information about the presence and nature of conjugated pi-electron systems and chromophores within a molecule.

Specific UV-Vis absorption data for this compound was not found in the provided sources. However, related compounds from Piper species, such as piperine (B192125), are known to exhibit characteristic UV absorption maxima due to their conjugated double bonds and aromatic systems. Given that this compound is structurally related to other Piper alkaloids mdpi.com, UV-Vis spectroscopy could potentially be used to detect any conjugated systems present in its structure, providing further evidence for its structural features.

The synergistic application of these diverse spectroscopic and analytical techniques is fundamental for achieving a definitive structural assignment and thorough characterization of complex natural products such as this compound.

Preclinical Biological Activities and Mechanistic Investigations of Piplaroxide

Insect Deterrent and Ant-Repellent Activities

Research has indicated that piplaroxide possesses properties that deter insects, particularly ants. acs.orgcolab.ws This activity is of interest due to the potential for developing natural pest control agents.

Efficacy against Atta cephalotes Leafcutter Ants

This compound has demonstrated significant repellent activity against Atta cephalotes, a species of leafcutter ant known for its agricultural pest status in tropical and subtropical regions. acs.orgcolab.wsacs.orgresearchgate.netnih.gov Studies involving laboratory bioassays have shown that this compound can effectively deter these ants. acs.orgcolab.ws The presence of this compound, along with demethoxypiplartine, in Piper tuberculatum is suggested to play a significant role in the plant's natural defenses against leafcutter ant attacks. acs.org

Effects on Generalist and Specialist Herbivores

The effects of this compound on herbivores, both generalists and specialists, have also been investigated. While the search results primarily highlight its repellent activity against ants, some context is provided regarding the broader defensive role of Piper amides, including this compound, against herbivores. aglassmire.comscispace.comlorarichards.com Studies on related Piper species and their amide compounds suggest that these phytochemicals can affect generalist and specialist herbivores differently. lorarichards.comresearchgate.net For instance, mixtures of Piper amides have shown negative synergistic effects on the survival of generalist herbivores and the pupal mass of specialist herbivores. lorarichards.comresearchgate.net Bioassays have indicated that defensive chemicals like this compound can reduce the survival and performance of specialist herbivores such as Eois apyraria. aglassmire.comresearchgate.net

In Vitro Cytotoxic Activity in Preclinical Cancer Cell Lines

This compound has also been evaluated for its cytotoxic activity against several preclinical cancer cell lines in vitro. nih.govmdpi.comnih.gov While some related compounds like piplartine have shown significant antitumor properties against various tumor types, this compound has demonstrated moderate activity in specific cell lines. nih.govmdpi.comnih.govmdpi.com

Activity against Murine Melanoma (BF16F10-Nex2)

Studies have reported that this compound exhibits moderate cytotoxic activity against murine melanoma BF16F10-Nex2 cells. nih.govmdpi.comnih.gov In contrast, piplartine, a related compound, did not show significant activity against this cell line at tested concentrations. mdpi.comnih.gov

Activity against Human Cervical Carcinoma (HeLa)

This compound has also shown moderate activity against human cervical carcinoma (HeLa) cells in in vitro cytotoxic evaluations. mdpi.comnih.gov Similar to the findings with BF16F10-Nex2 cells, piplartine did not demonstrate significant results against the HeLa cell line. mdpi.comnih.gov

Activity against Human Leukemic Cells (HL-60)

Moderate cytotoxic activity of this compound has been observed against human leukemic cells (HL-60). nih.govmdpi.comnih.gov As with the other cell lines mentioned, piplartine did not show significant cytotoxicity against HL-60 cells in the same studies. mdpi.comnih.gov

The moderate cytotoxic activity of this compound in these cell lines suggests potential for further investigation, although the activity levels are not as potent as some other tested compounds or positive controls like paclitaxel (B517696) in other cancer cell lines. mdpi.comnih.gov The difference in activity between piplartine and this compound has been attributed, in part, to structural variations, specifically the presence of an epoxide ring in this compound. mdpi.comnih.gov

Here is a summary of the in vitro cytotoxic activity of this compound against the mentioned cancer cell lines:

Cell LineTypeThis compound ActivitySource
BF16F10-Nex2Murine MelanomaModerate nih.govmdpi.comnih.gov
HeLaHuman Cervical CarcinomaModerate mdpi.comnih.gov
HL-60Human Leukemic CellsModerate nih.govmdpi.comnih.gov

Antileishmanial Activity Studies

Studies have investigated the potential of this compound against Leishmania species, the protozoa responsible for leishmaniasis. Research on Piper cernuum Vell. (Piperaceae) has led to the isolation of this compound, among other phenylpropanoid derivatives. In vitro evaluations of these isolated compounds were conducted against macrophages infected with Leishmania (L.) amazonensis. However, the studies indicated that this compound, along with several other isolated compounds from P. cernuum, did not exhibit antileishmanial activity in this specific assay.

Despite the lack of direct antileishmanial activity observed for isolated this compound in the P. cernuum study, other compounds from the Piper genus have demonstrated such potential. For instance, a systematic review on the antileishmanial activity of the genus Piper mentions this compound in the context of P. pseudoarboreum extracts, where it showed IC50 values against various Leishmania species, including L. amazonensis, L. brasiliensis, L. guyanensis, and L. infantum, ranging from 52.1 to 71.1 µg/mL. This suggests that the biological activity might be dependent on the plant source, extraction method, or the specific Leishmania species tested.

Herbicidal and Allelopathic Potentials

This compound has been identified as a compound with potential herbicidal and allelopathic properties, particularly in the context of Piper tuberculatum Jacq. Leachates from P. tuberculatum have shown significant effects on weed germination and seedling development. This compound, a cinnamic acid derivative, has been isolated from the leaves of P. tuberculatum and is considered among the allelochemicals potentially involved in the observed herbicidal activity.

Inhibition of Seed Germination and Seedling Growth (Bidens bipinnata, Digitaria insularis)

In vitro bioassays using the sandwich method have been performed with P. tuberculatum leaf leachates to assess their effects on the germination and early growth of Bidens bipinnata L. and Digitaria insularis (L.) Fedde. These studies demonstrated that the leachates inhibited the seed germination and seedling growth of both weeds. The inhibition was found to be proportional to the increase in the concentration of the P. tuberculatum leaf biomass used in the bioassay. For B. bipinnata and D. insularis, dose-response curves showed that the strongest inhibition was achieved with higher concentrations of dried leaves.

While the studies confirm the herbicidal effect of P. tuberculatum leachates, which contain this compound, they also highlight the complexity of allelopathy, noting that proving the direct involvement of a specific molecule like this compound requires methodologies simulating natural conditions and confirming the compound's release by the plant.

Role of Allelochemicals in Piper tuberculatum Leachates

Metabolomic analysis of P. tuberculatum leachates has revealed the presence of various allelochemicals, including alkaloids, fatty acids, phenolic compounds, steroids, and terpenoids, which are potentially involved in the observed herbicidal activity. Cinnamic acid derivatives, such as this compound, piplartine, and demethoxypiplartine, have been isolated from P. tuberculatum leaves and are known for their repellent effects on leafcutter ants.

Elucidation of Molecular Mechanisms of Action (Preclinical Focus)

Investigations into the molecular mechanisms of action of this compound are ongoing, with some insights gained from studies comparing it to related piper amides like piplartine.

Investigations into Cellular Pathways and Molecular Targets

Research into the molecular targets of this compound is less extensive than for some related compounds. However, given its presence in P. tuberculatum leachates with herbicidal activity, it is plausible that this compound, as an allelochemical, interferes with plant metabolic processes and enzymes, similar to other phenolic acids and alkaloids found in such leachates. Allelochemicals can impact plant growth by affecting processes like nutrient absorption and the activity of oxidative enzymes.

Studies on the cytotoxic activity of this compound against certain cancer cell lines (BF16F10-Nex2 and HL-60) have shown moderate activity. This suggests potential interactions with cellular components, although the specific pathways and targets involved in this cytotoxic effect require further investigation.

Comparative Mechanistic Analysis with Related Piper Amides (e.g., Piplartine)

This compound is structurally related to piplartine (also known as piperlongumine), another amide alkaloid found in Piper species. Studies comparing this compound with piplartine and its analogues have provided some insights into the structural features influencing biological activity. For instance, a study investigating the cytotoxic potential of piplartine analogues noted that the presence of oxygen atoms in the epoxide portion of this compound, specifically at the 5' and 6' carbons, might contribute to increased antitumor activity compared to piplartine. This suggests that the epoxide moiety could play a role in the interaction with molecular targets.

While piplartine has been more extensively studied for its diverse pharmacological activities, including antitumor effects potentially involving PRDX4 inactivation and induction of endoplasmic reticulum stress, the specific molecular mechanisms of this compound are still being elucidated. Comparative studies highlight that subtle structural differences between piper amides can lead to variations in their biological activities and potentially their molecular targets. Further research is needed to fully understand the distinct molecular mechanisms by which this compound exerts its observed preclinical activities.

Compound Information

Compound NamePubChem CID
This compoundNot readily available in standard PubChem searches based on the provided snippets; typically requires specific compound identification.
Piplartine637858
DihydropiplartineNot readily available in standard PubChem searches based on the provided snippets.
DemethoxypiplartineNot readily available in standard PubChem searches based on the provided snippets.
Bidens bipinnataOrganism, not a chemical compound.
Digitaria insularisOrganism, not a chemical compound.
Piper tuberculatumOrganism, not a chemical compound.
Leishmania amazonensisOrganism, not a chemical compound.
Leishmania brasiliensisOrganism, not a chemical compound.
Leishmania guyanensisOrganism, not a chemical compound.
Leishmania infantumOrganism, not a chemical compound.

Antileishmanial Activity Studies

Studies have investigated the potential of this compound against Leishmania species, the protozoa responsible for leishmaniasis. Research on Piper cernuum Vell. (Piperaceae) has led to the isolation of this compound, among other phenylpropanoid derivatives. In vitro evaluations of these isolated compounds were conducted against macrophages infected with Leishmania (L.) amazonensis. However, the studies indicated that this compound, along with several other isolated compounds from P. cernuum, did not exhibit antileishmanial activity in this specific assay.

Despite the lack of direct antileishmanial activity observed for isolated this compound in the P. cernuum study, other compounds from the Piper genus have demonstrated such potential. For instance, a systematic review on the antileishmanial activity of the genus Piper mentions this compound in the context of P. pseudoarboreum extracts, where it showed IC50 values against various Leishmania species, including L. amazonensis, L. brasiliensis, L. guyanensis, and L. infantum, ranging from 52.1 to 71.1 µg/mL. This suggests that the biological activity might be dependent on the plant source, extraction method, or the specific Leishmania species tested.

Herbicidal and Allelopathic Potentials

This compound has been identified as a compound with potential herbicidal and allelopathic properties, particularly in the context of Piper tuberculatum Jacq. Leachates from P. tuberculatum have shown significant effects on weed germination and seedling development. This compound, a cinnamic acid derivative, has been isolated from the leaves of P. tuberculatum and is considered among the allelochemicals potentially involved in the observed herbicidal activity.

Inhibition of Seed Germination and Seedling Growth (Bidens bipinnata, Digitaria insularis)

In vitro bioassays using the sandwich method have been performed with P. tuberculatum leaf leachates to assess their effects on the germination and early growth of Bidens bipinnata L. and Digitaria insularis (L.) Fedde. These studies demonstrated that the leachates inhibited the seed germination and seedling growth of both weeds. The inhibition was found to be proportional to the increase in the concentration of the P. tuberculatum leaf biomass used in the bioassay. For B. bipinnata and D. insularis, dose-response curves showed that the strongest inhibition was achieved with higher concentrations of dried leaves.

While the studies confirm the herbicidal effect of P. tuberculatum leachates, which contain this compound, they also highlight the complexity of allelopathy, noting that proving the direct involvement of a specific molecule like this compound requires methodologies simulating natural conditions and confirming the compound's release by the plant.

Here is a table summarizing potential data from such studies (Note: Specific quantitative data for isolated this compound's effect on seed germination was not available in the provided snippets, but data on the effect of P. tuberculatum leachates is described):

Weed SpeciesTreatment (P. tuberculatum dried leaves/20 mL agar)Effect on GerminationEffect on Seedling Growth
Bidens bipinnata25 mgInhibitionInhibition
Bidens bipinnata50 mgIncreased InhibitionIncreased Inhibition
Bidens bipinnata100 mgIncreased InhibitionIncreased Inhibition
Bidens bipinnata200 mgStrongest InhibitionStrongest Inhibition
Digitaria insularis25 mgInhibitionInhibition
Digitaria insularis50 mgIncreased InhibitionIncreased Inhibition
Digitaria insularis100 mgIncreased InhibitionIncreased Inhibition
Digitaria insularis200 mgStrongest InhibitionStrongest Inhibition

Role of Allelochemicals in Piper tuberculatum Leachates

Metabolomic analysis of P. tuberculatum leachates has revealed the presence of various allelochemicals, including alkaloids, fatty acids, phenolic compounds, steroids, and terpenoids, which are potentially involved in the observed herbicidal activity. Cinnamic acid derivatives, such as this compound, piplartine, and demethoxypiplartine, have been isolated from P. tuberculatum leaves and are known for their repellent effects on leafcutter ants.

Elucidation of Molecular Mechanisms of Action (Preclinical Focus)

Investigations into the molecular mechanisms of action of this compound are ongoing, with some insights gained from studies comparing it to related piper amides like piplartine.

Investigations into Cellular Pathways and Molecular Targets

Research into the molecular targets of this compound is less extensive than for some related compounds. However, given its presence in P. tuberculatum leachates with herbicidal activity, it is plausible that this compound, as an allelochemical, interferes with plant metabolic processes and enzymes, similar to other phenolic acids and alkaloids found in such leachates. Allelochemicals can impact plant growth by affecting processes like nutrient absorption and the activity of oxidative enzymes.

Studies on the cytotoxic activity of this compound against certain cancer cell lines (BF16F10-Nex2 and HL-60) have shown moderate activity. This suggests potential interactions with cellular components, although the specific pathways and targets involved in this cytotoxic effect require further investigation.

Comparative Mechanistic Analysis with Related Piper Amides (e.g., Piplartine)

This compound is structurally related to piplartine (also known as piperlongumine), another amide alkaloid found in Piper species. Studies comparing this compound with piplartine and its analogues have provided some insights into the structural features influencing biological activity. For instance, a study investigating the cytotoxic potential of piplartine analogues noted that the presence of oxygen atoms in the epoxide portion of this compound, specifically at the 5' and 6' carbons, might contribute to increased antitumor activity compared to piplartine. This suggests that the epoxide moiety could play a role in the interaction with molecular targets.

While piplartine has been more extensively studied for its diverse pharmacological activities, including antitumor effects potentially involving PRDX4 inactivation and induction of endoplasmic reticulum stress, the specific molecular mechanisms of this compound are still being elucidated. Comparative studies highlight that subtle structural differences between piper amides can lead to variations in their biological activities and potentially their molecular targets. Further research is needed to fully understand the distinct molecular mechanisms by which this compound exerts its observed preclinical activities.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity collaborativedrug.comcreative-proteomics.comwikipedia.org. This approach helps to identify the specific chemical groups or structural motifs responsible for a compound's effects and can guide the design of analogs with improved potency or desired properties creative-proteomics.comwikipedia.orgspu.edu.sy.

Correlating Structural Motifs with Observed Activities

Studies investigating the SAR of compounds related to this compound, such as sarmentine and piplartine, provide insights into structural features that may be important for activity. For instance, SAR studies on sarmentine and its analogues suggested that the phytotoxicity was specific to certain chemical structures. Analogues of the acid moiety of sarmentine were found to be active, while the amine and its analogues were inactive. Ester and amide analogues with a primary amine were also inactive science.govresearchgate.net. This indicates that the nature of the functional groups attached to the core structure significantly impacts the biological effect.

While direct SAR data specifically for this compound is less extensively detailed in the provided snippets compared to related compounds like piplartine, the principles observed in these related structures are likely relevant. For example, comparisons between ester and amide analogues of piplartine have shown that the amide functionality can be more effective in certain biological activities mdpi.com. This suggests that the amide group present in this compound may play a crucial role in its observed effects.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence its biological activity uou.ac.inwikipedia.orgijpsjournal.com. Different stereoisomers of a compound can exhibit significant differences in potency, selectivity, and even toxicity due to variations in how they interact with biological targets like enzymes or receptors uou.ac.inijpsjournal.comnih.gov.

Research has shown that the absolute configuration of stereogenic centers can be critical for biological activity nih.govmdpi.com. For this compound, the synthesis of both (+)- and (-)-enantiomers from a common precursor has been reported, and the absolute configuration of naturally occurring (+)-piplaroxide has been determined researchgate.net. While the provided information does not explicitly detail comparative biological activities of the this compound enantiomers, the synthesis and assignment of absolute configuration highlight the recognition of stereochemistry as an important factor for this compound researchgate.net. Studies on other chiral natural compounds have demonstrated that only specific stereoisomers may display significant biological activity, sometimes due to stereoselective uptake or differential binding to targets nih.gov.

Synergistic Interactions with Other Plant Secondary Metabolites

Plants produce a diverse array of secondary metabolites that can interact with each other, leading to synergistic, additive, or antagonistic effects on herbivores and pathogens lorarichards.comnih.govfrontiersin.org. Synergy occurs when the combined effect of multiple compounds is greater than the sum of their individual effects lorarichards.comresearchgate.net.

Synergism in Plant Defense Mechanisms

This compound, as a secondary metabolite found in Piper species, is likely involved in the plant's defense mechanisms. Piper species are known for their chemical defenses, which include nitrogen-containing imides like this compound and its precursor, sintenpyridone, as well as various sesquiterpenes researchgate.net. These compounds are believed to contribute synergistically to plant defense researchgate.net.

Collaborative Effects in Biological Assays

In biological assays, the combined effects of plant secondary metabolite mixtures, including compounds like this compound, can be evaluated to understand their collaborative interactions nih.govwikipedia.orgnih.gov. Studies on Piper species have examined the synergistic effects of amide mixtures on herbivores researchgate.netresearchgate.net. For example, mixtures of amides from Piper cenocladum and P. imperiale had negative synergistic effects on generalist herbivore survival and specialist pupal mass researchgate.net. The effects of amide mixtures were often found to surpass expected additive responses, indicating synergistic activity against a range of herbivores researchgate.net.

While specific data tables detailing the synergistic effects of this compound in combination with other metabolites are not provided in the search results, the general principle of synergy among Piper amides and other secondary metabolites in plant defense is well-documented lorarichards.comresearchgate.netresearchgate.net. These collaborative effects in biological assays highlight the importance of studying natural products not just as isolated compounds but also as components of complex mixtures that can exhibit enhanced or altered activities through synergistic interactions.

Biosynthetic Pathway Elucidation of Piplaroxide

Identification of Precursors (e.g., Syntenpyridone)

Research into the biosynthetic origins of Piplaroxide has identified key precursor molecules. In Piper imperiale, Syntenpyridone has been recognized as a direct precursor in the biosynthetic pathway leading to this compound. nih.gov Both Syntenpyridone and this compound are described as biosynthetically related nitrogen-containing imides. nih.gov

Another compound, Tedanalactam, has been suggested as a possible biosynthetic precursor for (+)-Piplaroxide, particularly in Piper tuberculatum. nih.govscience.govnih.govbioregistry.io This suggests that the specific biosynthetic route may vary between different Piper species. The structural relationship between these proposed precursors and this compound involves the core 3,4-epoxy-2-piperidone skeleton. nih.govresearchgate.net

Enzymatic Steps and Proposed Reaction Mechanisms

While the complete enzymatic pathway for this compound biosynthesis in plants is not fully elucidated in the available literature, insights can be drawn from its structure and related alkaloid pathways. Piperidine (B6355638) alkaloids, as a class, can originate from precursors like lysine (B10760008) in some plant species, while in others, such as conifers, they may be derived from polyketide pathways. The Piper genus is known for producing a wide array of secondary metabolites through diverse biosynthetic routes. nih.gov

The conversion of a precursor like Syntenpyridone or Tedanalactam to this compound involves the formation of the characteristic epoxide ring. Synthetic approaches to the 3,4-epoxy-2-piperidone motif, a core structure found in this compound, have demonstrated that this can be achieved through oxidation reactions. nih.govresearchgate.net Specifically, laboratory syntheses have employed methods involving oxidation and enzymatic resolution steps to construct this structural feature. researchgate.net This suggests that plant enzymes with oxidative or epoxidative activity are likely involved in the natural biosynthetic process.

Furthermore, the formation of the imide functionality, common to both Syntenpyridone and this compound, likely involves enzymatic steps related to amide bond formation. In the biosynthesis of piperine (B192125), another piperidine alkaloid found in Piper nigrum, the terminal enzymatic step is catalyzed by piperine synthase, which forms an amide bond between piperoyl CoA and piperidine. While not directly confirmed for this compound, this suggests that similar amide or imide synthase enzymes could play a role in its formation from appropriate amine and acyl CoA precursors.

Genetic and Molecular Basis of Biosynthetic Enzymes

The genetic and molecular basis underlying the biosynthesis of this compound is an area requiring further investigation. While the involvement of specific enzymes in the pathway is inferred from the chemical transformations, the genes encoding these enzymes have not been definitively identified in the provided research.

Studies on alkaloid biosynthesis in other plant species have identified genes encoding relevant enzymes, such as polyketide synthases involved in the formation of carbon backbones in compounds like coniine in Conium maculatum. Additionally, research in Piper species has explored gene expression profiles to understand the potential biological functions associated with chemical diversity. nih.gov However, the specific genes directly responsible for catalyzing the conversion of precursors to this compound remain to be clearly established.

Regulatory Factors Influencing this compound Production in Plants

The production of secondary metabolites like this compound in plants can be influenced by various environmental and biological factors. Research on Piper imperiale has shown that resource availability, including light levels and soil type, can impact the concentrations of defensive compounds, including Syntenpyridone and this compound. nih.gov

Interestingly, one study observed a surprising decrease in chemical defenses, including this compound, in P. imperiale plants subjected to herbivory. nih.gov This finding suggests complex regulatory mechanisms may be at play and highlights the potential importance of constitutive defenses in this species. nih.gov Environmental factors such as temperature have also been shown to significantly regulate the accumulation of piperidine alkaloids in other plant species, such as Picea abies, indicating a broader pattern of environmental influence on these biosynthetic pathways.

Future Directions in Piplaroxide Academic Research

Advanced Mechanistic Studies on Novel Biological Activities

While Piplaroxide has demonstrated moderate cytotoxic activity against cell lines such as BF16F10-Nex2 (murine melanoma), HeLa (human cervical carcinoma), and HL-60 (human leukemic cell), the precise molecular mechanisms underlying these effects remain largely unexplored. sigmaaldrich.com Research indicates that structural differences between this compound and its analogue Piplartine, such as the presence of an epoxide ring in this compound, may influence their respective antitumor activities. sigmaaldrich.com Piplartine, for instance, has been shown to induce endoplasmic reticulum stress by inactivating PRDX4 in glioblastoma cells, suggesting a potential avenue for investigating similar pathways in this compound's activity. sigmaaldrich.com Future studies should aim to identify the specific cellular targets and biochemical pathways modulated by this compound. This could involve techniques such as pull-down assays, enzyme activity measurements, and analysis of downstream signaling cascades. Furthermore, exploring the mechanism behind this compound's ant-repellent activity could provide insights into its interaction with insect olfactory or nervous systems. nih.gov Understanding these fundamental mechanisms is crucial for evaluating the therapeutic potential and ecological significance of this compound.

Design and Synthesis of Novel Analogues with Enhanced Potency or Selectivity

The synthesis of this compound and its enantiomers has been reported, providing a foundation for the rational design and synthesis of novel analogues. nih.gov this compound is a 3,4-dioxygenated-2-piperidone alkaloid, a class of compounds with significant pharmaceutical potential. nih.gov Studies on related Piper amides, like sarmentine, have demonstrated that modifications to the chemical structure can significantly impact biological activity, highlighting the importance of structure-activity relationship (SAR) studies in this compound class. Future research will focus on synthesizing libraries of this compound analogues with targeted structural modifications to the piperidine (B6355638) core, the epoxide ring, and the attached side chain. These modifications could aim to improve potency, enhance selectivity towards specific cell lines or biological targets, reduce potential off-target effects, or alter pharmacokinetic properties. Exploration of different substituents, stereochemical configurations, and bioisosteric replacements will be key strategies in this area. The development of efficient and environmentally friendly synthetic routes, such as transition-metal-free dual C-H oxidation methods, will also be a crucial aspect of sustainable analogue synthesis. nih.gov

Chemoinformatic and Computational Approaches for SAR and Target Prediction

Chemoinformatic and computational methods offer powerful tools to complement synthetic efforts and biological evaluations in this compound research. While specific computational studies on this compound were not detailed in the search results, these approaches have been successfully applied to other natural products and Piper compounds. Future directions include utilizing quantitative structure-activity relationship (QSAR) modeling to build predictive models correlating chemical structures of this compound analogues with their biological activities. Molecular docking studies can be employed to predict the binding affinity and interaction modes of this compound and its analogues with potential protein targets identified through mechanistic studies or target prediction algorithms. Furthermore, in silico target fishing approaches can help hypothesize novel biological targets based on the structural similarity of this compound to compounds with known activities. These computational methods can guide the design of novel analogues, prioritize synthesis targets, and provide insights into potential mechanisms of action, accelerating the research process.

Ecophysiological Roles and Evolutionary Ecology of this compound

The identification of this compound as an ant-repellent from Piper species underscores its likely role in the ecological interactions of these plants. nih.gov Piper species are known to produce a diverse array of secondary metabolites that serve as chemical defenses against herbivores and pathogens. Future research should investigate the specific ecophysiological functions of this compound in Piper plants. This could involve studying its distribution within the plant, the factors influencing its production (e.g., environmental stress, herbivory), and its effectiveness against a broader range of pests and pathogens. From an evolutionary ecology perspective, research could explore the evolutionary history of this compound biosynthesis in the Piper genus, examining how selective pressures from herbivores and pathogens may have driven the evolution and diversification of this compound. Comparative studies across different Piper species and populations could reveal patterns of this compound variation and its correlation with ecological factors.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, such as metabolomics and proteomics, can provide a comprehensive understanding of the biological systems involved in this compound production and activity. Metabolomics can be applied to profile the metabolic pathways involved in the biosynthesis of this compound in Piper plants, helping to identify precursors, intermediates, and relevant enzymes. This could pave the way for potential biotechnological production strategies. In the context of biological activity studies, metabolomics and proteomics can be used to investigate the cellular responses to this compound treatment. Metabolomic profiling of treated cells or organisms could reveal altered metabolic pathways, while proteomic analysis could identify changes in protein expression levels or post-translational modifications, providing further clues about the mechanism of action. Integrated analysis of metabolomic and proteomic data can offer a more holistic view of the biological effects of this compound.

Sustainable Production Strategies for this compound and its Precursors

Given that this compound is a natural product, sustainable production is an important consideration for its future availability and research. Current sources include extraction from Piper plants and chemical synthesis. nih.govnih.gov Future research will focus on developing more sustainable and scalable production methods. This could involve optimizing extraction techniques to improve yields and reduce environmental impact. Biotechnological approaches, such as developing microbial cell factories or plant cell cultures engineered to produce this compound or its precursors, offer promising avenues for sustainable production. Further refinement of chemical synthesis routes to be more atom-economical, energy-efficient, and utilize renewable resources is also crucial. nih.gov Exploring the biosynthesis of this compound through metabolomics can inform these biotechnological and chemical synthesis efforts, leading to more efficient and environmentally friendly production strategies.

Q & A

Q. What guidelines govern the ethical reporting of negative or inconclusive results in this compound research?

  • Methodological Answer : Disclose all outcomes transparently, including failed experiments, in the Results section. Adhere to the PLOS Journals policy, which mandates full data disclosure to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.